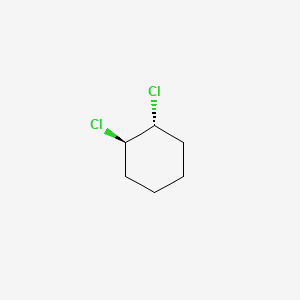

trans-1,2-Dichlorocyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1,2-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEZIBFVJYNETN-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022126 | |

| Record name | trans-1,2-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-86-6 | |

| Record name | trans-1,2-Dichlorocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichlorocyclohexane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-dichlorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DICHLOROCYCLOHEXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRN932MS48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

trans-1,2-Dichlorocyclohexane chemical properties

An In-depth Technical Guide to the Chemical Properties of trans-1,2-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a halogenated hydrocarbon with significant applications as an intermediate in organic synthesis.[1] We will delve into its core chemical properties, focusing on the stereochemical nuances that govern its reactivity, spectroscopic signature, and practical handling. The content is structured to provide not just factual data, but also the mechanistic reasoning behind its behavior, offering field-proven insights for laboratory applications.

This compound is an organic compound featuring a cyclohexane ring substituted with two chlorine atoms on adjacent carbons (C1 and C2) in a trans configuration.[1] This stereochemical arrangement, where the substituents are on opposite sides of the ring, is fundamental to its chemical properties and dictates its three-dimensional structure.[2]

The molecule's molecular formula is C₆H₁₀Cl₂ and it has a molecular weight of approximately 153.05 g/mol .[3][4]

Chair Conformations: The Diaxial vs. Diequatorial Equilibrium

The cyclohexane ring is not planar; it predominantly exists in a puckered "chair" conformation to minimize angular and torsional strain. For a trans-1,2-disubstituted cyclohexane, this results in a dynamic equilibrium between two distinct chair conformers: one where both chlorine atoms occupy equatorial positions (diequatorial) and another where they both occupy axial positions (diaxial).[5][6]

The diequatorial conformer is significantly more stable and, therefore, the predominant form at equilibrium.[5][7] This stability arises from the minimization of steric hindrance.[1] In the diaxial conformation, the axial chlorine atoms experience significant steric repulsion from the two other axial hydrogen atoms on the same side of the ring (1,3-diaxial interactions).[7] The equatorial positions are less sterically crowded, making the diequatorial arrangement energetically favorable.[7] This conformational preference is a critical factor influencing the molecule's reactivity.

Physical and Spectroscopic Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[3] It is characterized by low volatility and is more soluble in organic solvents than in water.[1]

Physical Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Cl₂ | [1][3] |

| Molecular Weight | 153.05 g/mol | [4][8] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 193-194 °C | [9] |

| Melting Point | -6.1 °C | [9] |

| Density | 1.164 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4917 | [9] |

| Flash Point | 66 °C |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

¹H NMR Spectroscopy : In a solvent like CDCl₃, the proton NMR spectrum would show complex multiplets for the methine protons (CH-Cl) and the methylene protons (-CH₂-) of the cyclohexane ring. The precise chemical shifts and coupling constants are dependent on whether the proton is axial or equatorial.[9]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides clearer signals. In CDCl₃, distinct peaks are observed for the carbon atoms bonded to chlorine and the other methylene carbons in the ring.[9][10]

-

Infrared (IR) Spectroscopy : The IR spectrum, typically run as a liquid film, will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-Cl stretching vibrations in the fingerprint region (typically 600-800 cm⁻¹).[9]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺). A key diagnostic feature is the isotopic pattern for two chlorine atoms, which will result in a characteristic M, M+2, and M+4 peak ratio of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.[8]

Synthesis and Chemical Reactivity

The synthesis of 1,2-dichlorocyclohexanes often involves the chlorination of cyclohexene. However, achieving high stereoselectivity for the trans isomer over the cis isomer requires careful selection of reagents and conditions. For instance, one documented method involves the reaction of cyclohexene with benzenesulphonyl chloride under Friedel-Crafts conditions to yield this compound.[11] Conversely, syntheses targeting the cis isomer often proceed through a cyclohexene oxide intermediate to control the stereochemistry.[12][13]

The reactivity of this compound is dominated by elimination and substitution pathways, both of which are profoundly influenced by the conformational equilibrium discussed earlier.

E2 Elimination Reaction

The bimolecular elimination (E2) reaction is a cornerstone of this molecule's reactivity. The mechanism has a strict stereochemical requirement: the beta-proton and the leaving group (chlorine) must be in an anti-periplanar (180°) arrangement for the reaction to proceed.[14][15]

For a cyclohexane ring, this anti-periplanar geometry can only be achieved when both the hydrogen and the leaving group are in axial positions.[14][15] This has a critical consequence for this compound: the E2 elimination must proceed through the less stable diaxial conformer. The energy barrier to achieve this conformation means that the overall rate of E2 elimination for the trans isomer can be significantly slower than for its cis counterpart (where an axial chlorine and an adjacent axial hydrogen can be more readily achieved in a stable conformation).[14][16]

Nucleophilic Substitution (SN2)

Nucleophilic substitution reactions are also possible but are subject to similar steric and conformational constraints. The SN2 mechanism requires a backside attack by the nucleophile, which is sterically favored when the leaving group is in an axial position. Attack at an equatorial C-Cl bond is hindered by the ring itself. Therefore, like the E2 reaction, efficient SN2 reactions on this substrate also benefit from the molecule adopting the less stable diaxial conformation.

Safety and Handling

As a chemical intermediate, proper handling of this compound is imperative. It is classified as a hazardous substance.

-

GHS Hazard Classification : The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

-

Precautionary Measures : Standard laboratory safety protocols should be strictly followed.

-

Prevention : Avoid breathing vapors and ensure use in a well-ventilated area or outdoors.[3] Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection.[3]

-

Response : In case of skin contact, wash with plenty of water. If skin or eye irritation persists, seek medical attention.[3] If inhaled, move the person to fresh air.[3]

-

Storage : Store in a well-ventilated place and keep the container tightly closed.[3]

-

Experimental Protocol: Base-Mediated E2 Elimination

This protocol provides a representative workflow for the elimination of HCl from this compound. The choice of a strong, sterically hindered base like potassium tert-butoxide (KOtBu) favors the E2 pathway over competing SN2 reactions.

Objective: To synthesize 3-chlorocyclohexene via E2 elimination.

Methodology:

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The system is flushed with dry nitrogen to ensure an inert atmosphere, which is critical as the alkoxide base is moisture-sensitive.

-

Reagent Addition: Add anhydrous tetrahydrofuran (THF) (20 mL) to the flask, followed by potassium tert-butoxide (1.2 equivalents). Stir the mixture to form a solution/slurry. THF is a suitable aprotic solvent that can dissolve both the substrate and the base.

-

Substrate Introduction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirring base solution at 0 °C (ice bath). The slow, cooled addition helps to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. This neutralizes the excess strong base.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. The organic product will preferentially dissolve in the ether layer. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Final Purification: The resulting crude product can be purified by fractional distillation or column chromatography to yield pure 3-chlorocyclohexene. Characterization of the final product should be performed using NMR and IR spectroscopy.

References

-

Conformation: Trans-1,2 Disubstitution, Energy of the two Chair Cyclohexanes. (2022, October 27). YouTube. Retrieved January 29, 2026, from [Link]

-

Draw this compound in chair conformation, and explain why both groups must be axial or both equatorial. (n.d.). Study.com. Retrieved January 29, 2026, from [Link]

-

This compound from the interaction of benzenesulphonyl chloride and cyclohexene in the presence of aluminium chloride. (n.d.). Journal of the Chemical Society C - RSC Publishing. Retrieved January 29, 2026, from [Link]

-

4.8: Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

-

1,2-Dichlorocyclohexane, trans- | C6H10Cl2 | CID 2723623 - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Cyclohexane, 1,2-dichloro-, cis - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 29, 2026, from [Link]

-

11.9: The E2 Reaction and Cyclohexane Conformation. (2022, September 24). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

-

Substituted Cyclohexane Conformations. (n.d.). Michigan State University Department of Chemistry. Retrieved January 29, 2026, from [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 29, 2026, from [Link]

-

A ONE-STEP CONVERSION OF CYCLOHEXENE OXIDE INTO cis-1,2-DICHLOROCYCLOHEXANE. (n.d.). Canadian Science Publishing. Retrieved January 29, 2026, from [Link]

-

Cyclohexane, 1,2-dichloro-, trans- | C6H10Cl2 | CID 12437603 - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. (2025, December 1). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

-

8.19: 8-4 The E2 Reaction and Cyclohexane Conformation. (2019, June 5). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

Sources

- 1. CAS 822-86-6: this compound | CymitQuimica [cymitquimica.com]

- 2. youtube.com [youtube.com]

- 3. guidechem.com [guidechem.com]

- 4. 1,2-Dichlorocyclohexane, trans- | C6H10Cl2 | CID 2723623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]

- 8. Cyclohexane, 1,2-dichloro-, trans- | C6H10Cl2 | CID 12437603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound from the interaction of benzenesulphonyl chloride and cyclohexene in the presence of aluminium chloride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of trans-1,2-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Dichlorocyclohexane is a halogenated cyclic hydrocarbon that serves as a vital intermediate in organic synthesis and as a subject of academic interest in stereochemistry and conformational analysis. Its rigid cyclohexane framework, substituted with two chlorine atoms in a trans configuration, gives rise to unique physical and chemical properties that are crucial for its application in various chemical transformations. This technical guide provides a comprehensive overview of the core physical properties of this compound, its complex conformational behavior, and a detailed protocol for its stereospecific synthesis.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a distinct odor.[1] It exhibits moderate solubility in water but is more soluble in organic solvents.[1] The trans configuration of the chlorine atoms leads to a more stable structure compared to its cis counterpart due to reduced steric hindrance.[1]

Table 1: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀Cl₂ | [2] |

| Molecular Weight | 153.05 g/mol | [2][3][4] |

| CAS Number | 822-86-6 | [2][4] |

| Appearance | Colorless to almost colorless clear liquid | [5][6] |

| Boiling Point | 193-194 °C (at 1 atm) | [4] |

| 69 °C (at 11 mmHg) | [5][6] | |

| Melting Point | -6.1 °C | |

| Density | 1.164 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.4917 | [4] |

| Flash Point | 66 °C (151 °F) | [5][6] |

| Solubility | Sparingly soluble in chloroform and slightly soluble in methanol. | [7] |

Conformational Analysis: A Deeper Look

The stereochemistry of this compound gives rise to two primary chair conformations that are in equilibrium: the diequatorial (ee) conformer and the diaxial (aa) conformer. A ring flip interconverts these two forms.

Traditionally, based on steric hindrance, it is expected that the diequatorial conformer, where the bulky chlorine atoms occupy the more spacious equatorial positions, would be significantly more stable than the diaxial conformer, where the chlorine atoms are in sterically hindered axial positions.[7] This is due to the 1,3-diaxial interactions between the axial chlorine atoms and the axial hydrogen atoms on the same side of the ring.[7]

However, experimental and computational studies have revealed a more complex reality. In the gas phase, the diaxial conformer is surprisingly prevalent, with one study indicating a composition of 60(4)% for the diaxial form at 100 °C. This counterintuitive stability of the diaxial conformer is attributed to favorable stereoelectronic effects, specifically hyperconjugation between the C-H axial bonds and the antibonding orbital of the C-Cl axial bond.

The energy difference between the two conformers is relatively small, and the equilibrium can be influenced by the solvent. A study combining NMR spectroscopy and theoretical calculations reported the energy difference (E(ee) - E(aa)) to be 0.95 kcal/mol in the vapor phase, decreasing to 0.36 kcal/mol in carbon tetrachloride and -0.80 kcal/mol in DMSO.[8] This indicates a shift in the equilibrium towards the diequatorial conformer in more polar solvents.

Caption: Conformational equilibrium of this compound.

Stereospecific Synthesis: Addition of Chlorine to Cyclohexene

The synthesis of this compound is typically achieved through the electrophilic addition of chlorine (Cl₂) to cyclohexene. This reaction is highly stereospecific, proceeding via an anti-addition mechanism, which dictates the trans configuration of the final product.

Reaction Mechanism

The mechanism involves the formation of a cyclic chloronium ion intermediate. The π electrons of the cyclohexene double bond attack a chlorine molecule, displacing a chloride ion and forming a three-membered ring containing a positively charged chlorine atom. The newly generated chloride ion then attacks one of the carbon atoms of the chloronium ion from the side opposite to the chloronium ring (back-side attack). This Sₙ2-like ring-opening results in the two chlorine atoms being on opposite faces of the cyclohexane ring, leading to the trans product.

Caption: Synthesis of this compound workflow.

Experimental Protocol: Chlorination of Cyclohexene

Materials:

-

Cyclohexene

-

Chlorine gas (or a suitable source of chlorine, such as sulfuryl chloride with a radical initiator, though direct chlorination is more common for this transformation)

-

An inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Gas inlet tube

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve cyclohexene in an equal volume of an inert solvent (e.g., CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. Cool the flask in an ice bath to 0-5 °C.

-

Chlorination: Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C by adjusting the rate of chlorine addition and using the ice bath. The disappearance of the yellow-green color of chlorine indicates its consumption. Continue the addition until a faint yellow color persists, indicating a slight excess of chlorine.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the solution sequentially with a 5% sodium bicarbonate solution to neutralize any excess acid (HCl) formed, and then with water.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent. The solvent can be removed by simple distillation. The resulting crude product can be further purified by fractional distillation under reduced pressure to obtain pure this compound.

Self-Validation: The purity of the synthesized product should be assessed by gas chromatography (GC). The identity and stereochemistry can be confirmed by comparing its ¹H NMR, ¹³C NMR, IR, and mass spectra with known data. The boiling point and refractive index should also match the values reported in the literature.

Spectroscopic Data

-

¹H NMR (CDCl₃): The spectrum is complex due to the conformational equilibrium. The chemical shifts of the methine protons (CHCl) are typically observed around 4.0 ppm. The methylene protons of the cyclohexane ring appear as a complex multiplet between 1.4 and 2.4 ppm.[9]

-

¹³C NMR (CDCl₃): The carbon atoms attached to chlorine (CHCl) resonate at a lower field compared to the other methylene carbons of the ring.

-

IR Spectroscopy: The spectrum will show characteristic C-H stretching vibrations of the cyclohexane ring just below 3000 cm⁻¹ and C-Cl stretching vibrations in the fingerprint region (typically 600-800 cm⁻¹).[10]

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms (M⁺, M+2, M+4). Fragmentation patterns will involve the loss of chlorine and parts of the cyclohexane ring.[9]

Conclusion

This compound is a molecule of significant interest due to its unique physical properties and complex conformational behavior. A thorough understanding of its characteristics, including its stereospecific synthesis, is essential for its effective utilization in research and development. This guide provides a foundational understanding for professionals working with this versatile compound.

References

-

Stenutz. This compound. Available at: [Link]

-

PubChem. 1,2-Dichlorocyclohexane, trans- | C6H10Cl2 | CID 2723623. Available at: [Link]

-

Cheméo. Chemical Properties of Cyclohexane, 1,2-dichloro-, trans- (CAS 822-86-6). Available at: [Link]

-

Michigan State University Department of Chemistry. Substituted Cyclohexane Conformations. Available at: [Link]

-

Chemsrc. This compound | CAS#:822-86-6. Available at: [Link]

-

CP Lab Safety. trans-1, 2-Dichlorocyclohexane, min 96%, 1 gram. Available at: [Link]

-

Magn. Reson. Chem. 2005, 43, 8, 643-648. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Available at: [Link]

-

PubChem. 1,2-Dichlorocyclohexane, trans- | C6H10Cl2 | CID 2723623 - IR Spectrum. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. brainly.com [brainly.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]

- 8. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound(822-86-6) 1H NMR spectrum [chemicalbook.com]

- 10. 1,2-Dichlorocyclohexane, trans- | C6H10Cl2 | CID 2723623 - PubChem [pubchem.ncbi.nlm.nih.gov]

trans-1,2-Dichlorocyclohexane: Stereochemical Dynamics & Resolution Strategies

Executive Summary

For researchers in medicinal chemistry and ligand design, trans-1,2-dichlorocyclohexane represents more than a simple halogenated cycloalkane; it is a paradigmatic scaffold for understanding conformational locking and dipole-driven stereodynamics .[1] Unlike most disubstituted cyclohexanes where steric bulk dictates a diequatorial preference, this molecule exhibits a counter-intuitive stability in the diaxial conformation due to electrostatic repulsion. Understanding this equilibrium is critical for utilizing the scaffold in bioisostere design, where the vector of the halogen bond determines receptor binding affinity.

Structural Dynamics: The Dipole-Steric Conflict

The stereochemical identity of this compound is defined by a dynamic equilibrium between two chair conformers: the diaxial (

The "Gauche Effect" Anomaly

Standard conformational analysis (A-values) predicts that bulky substituents prefer the equatorial position to avoid 1,3-diaxial steric strain. However, this compound defies this rule in non-polar environments.[1]

-

Diequatorial (

): The two chlorine atoms are gauche (60° dihedral angle). While sterically favorable regarding the ring hydrogens, the C-Cl dipoles are additive, creating a large net dipole moment ( -

Diaxial (

): The C-Cl bonds are anti-parallel (180° dihedral angle). The dipoles effectively cancel out (

Solvent-Dependent Equilibrium:

The equilibrium constant

Figure 1: The solvent-dependent equilibrium driven by the competition between steric strain (favoring ee) and dipolar repulsion (favoring aa).

Analytical Characterization: NMR Spectroscopy

Distinguishing the conformers requires precise analysis of spin-spin coupling constants (

Key Diagnostic Signals: The methine protons (H-1 and H-2) attached to the chlorinated carbons provide the critical data.

| Parameter | Diaxial ( | Diequatorial ( | Observed (Weighted Average) |

| H1-H2 Dihedral Angle | 180° (Anti-periplanar) | 60° (Gauche) | Variable |

| Coupling ( | 10–12 Hz (Large) | 2–5 Hz (Small) | 5–9 Hz (Solvent dependent) |

| Dipole Moment | ~0 D | ~3.1 D | Varies by solvent |

Interpretation:

If the observed

Protocol: Enantiomeric Resolution via Chiral HPLC

While this compound can be synthesized as a racemate via the anti-addition of

Methodology: Polysaccharide-Based Resolution

This protocol utilizes Amylose-based chiral stationary phases (CSPs), which have shown high selectivity for halogenated cycloalkanes.[1]

Reagents & Equipment:

-

System: Preparative HPLC with UV-Vis detector (210 nm) or Refractive Index (RI) detector (preferred due to low UV absorbance of alkyl halides).[1]

-

Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: n-Hexane / Isopropanol (99:1 v/v).[1] Note: High alkane content is crucial to maintain the "aa" conformation which often interacts better with the chiral grooves of the CSP.

Step-by-Step Workflow:

-

Sample Preparation:

-

Dissolve racemic this compound in n-Hexane (HPLC grade) to a concentration of 10 mg/mL.

-

Filter through a 0.45 µm PTFE syringe filter to remove particulates.[1]

-

-

Column Conditioning:

-

Equilibrate the Chiralpak IA column with n-Hexane/IPA (99:1) at a flow rate of 1.0 mL/min for 30 minutes.

-

Critical Check: Ensure baseline stability on the RI detector (drift < 10 nRIU).

-

-

Method Optimization (Scouting):

-

Fraction Collection:

-

Scale up to 100 µL injections.

-

Collect peaks based on RI signal threshold.

-

Evaporate solvent under reduced pressure (keep bath < 30°C due to volatility of the dichloride).

-

-

Validation:

-

Re-inject collected fractions to determine Enantiomeric Excess (

).[1] Target > 99% -

Confirm absolute configuration via optical rotation (

) comparison with literature values.

-

Figure 2: Workflow for the resolution of enantiomers using amylose-based Chiral Stationary Phases.

Application in Ligand Design

In drug discovery, the this compound motif serves as a hydrophobic anchor .

-

Bioisosterism: It acts as a rigid, lipophilic replacement for phenyl rings or tert-butyl groups.[1] The C-Cl bonds provide specific vectors for halogen bonding (X-bond) with carbonyl backbone oxygens in the receptor pocket.

-

Conformational Locking: By substituting the ring further (e.g., adding a tert-butyl group at position 4), researchers can "lock" the dichloride into a permanent

or

This tunability allows medicinal chemists to probe the electronic requirements of a binding pocket without changing the gross steric volume of the ligand.

References

-

Conformational Analysis & Dipole Effects

-

Stereochemistry Fundamentals

-

Chiral Separation Methodology

-

NMR Coupling Constants

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. Two isomers of 1,2-dichloroethene are known. One has a dipole mom... | Study Prep in Pearson+ [pearson.com]

- 3. Dipole moment is shown by This question has multiple class 11 chemistry CBSE [vedantu.com]

- 4. The Duke NMR Center Coupling constants [sites.duke.edu]

trans-1,2-Dichlorocyclohexane conformational analysis

An In-Depth Technical Guide to the Conformational Analysis of trans-1,2-Dichlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacokinetics. While the principle of minimizing steric strain by placing bulky substituents in equatorial positions is a reliable heuristic, it represents an oversimplification that can be misleading. This compound serves as a classic and instructive exception to this rule. In the gas phase and non-polar solvents, the diaxial conformer is favored over the diequatorial form, a counter-intuitive phenomenon driven by a delicate interplay of stereoelectronic effects. This guide provides a comprehensive analysis of the competing steric and electronic forces, the profound influence of the solvent environment, and the experimental and computational methodologies used to elucidate this fascinating conformational equilibrium.

The Conformational Dichotomy: Diaxial vs. Diequatorial

This compound can exist in two primary chair conformations that are in rapid equilibrium through a process of ring inversion: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.[1] Each of these is a chiral structure, with the (1R,2R) and (1S,2S) configurations being enantiomers.[2]

Caption: Ring-flip equilibrium between the diequatorial and diaxial conformers.

A superficial analysis based solely on sterics would predict the diequatorial conformer to be significantly more stable. This prediction is based on the concept of A-values, which quantify the steric strain of placing a substituent in an axial position. An axial chlorine atom experiences 1,3-diaxial interactions with the axial hydrogens on the same face of the ring, a destabilizing effect with an A-value of approximately 0.53 kcal/mol.[3] Therefore, the diaxial conformer, with two axial chlorine atoms, would be expected to be about 1.06 kcal/mol less stable than the diequatorial conformer, which avoids these interactions. However, experimental and computational data reveal a more complex reality.

Deconstructing Stability: Steric vs. Electronic Effects

The observed preference for the diaxial conformer in non-polar environments demonstrates that steric hindrance is not the deciding factor. Instead, subtle but powerful electronic effects dominate the conformational equilibrium.

The Insufficiency of the Steric Model

While 1,3-diaxial interactions are present, their destabilizing effect is counteracted by other forces. In the diequatorial conformer, the two chlorine atoms are in a gauche relationship, which introduces its own steric and electronic repulsion. For simple alkyl groups, the avoidance of 1,3-diaxial strain is the primary driving force for equatorial preference.[4] For halogens, however, this steric argument is incomplete.

The Dominance of Electronic Stabilization in the Diaxial Conformer

Two key stereoelectronic effects contribute to the anomalous stability of the diaxial form:

-

Dipole-Dipole Interactions : Each carbon-chlorine (C-Cl) bond possesses a significant dipole moment. In the diequatorial conformer, these dipoles are oriented at a 60° dihedral angle, resulting in a net repulsive electrostatic interaction. In contrast, the diaxial conformer places these dipoles in an anti-parallel arrangement (180° dihedral angle), which minimizes this repulsion and is electrostatically more favorable.[5]

-

Hyperconjugation (Anomeric-type Effect) : The most significant stabilizing factor is hyperconjugation. In the diaxial conformer, the filled σ orbital of an axial C-H bond is perfectly aligned to donate electron density into the empty, low-lying σ* (antibonding) orbital of the adjacent, anti-periplanar C-Cl bond.[6] This σC-H → σ*C-Cl interaction occurs twice, delocalizing electron density and stabilizing the molecule. This is analogous to the anomeric effect observed in pyranose rings.[7] This stabilizing interaction is geometrically impossible in the diequatorial conformer.

Caption: Factors governing the conformational equilibrium of the title compound.

The Decisive Role of the Solvent

The conformational equilibrium of this compound is exquisitely sensitive to the polarity of its environment. The diequatorial conformer has a significantly larger net molecular dipole moment than the diaxial conformer, whose bond dipoles nearly cancel out.

In polar solvents, the high-dipole diequatorial conformer is preferentially stabilized through favorable dipole-dipole interactions with the solvent molecules. This stabilization is strong enough to overcome the intrinsic electronic preference for the diaxial form. As solvent polarity increases, the equilibrium shifts dramatically in favor of the diequatorial conformer.[6]

| Phase / Solvent | ΔE (Eee - Eaa) (kcal/mol) | Favored Conformer | % Diaxial (approx.) | Reference |

| Gas Phase (100 °C) | +0.23 (derived) | Diaxial | 60% | [8] |

| Gas Phase (DFT) | +0.10 | Diaxial | 54% | [6] |

| Carbon Tetrachloride (CCl4) | -0.63 | Diequatorial | 28% | [6] |

| Dimethyl Sulfoxide (DMSO) | -1.91 | Diequatorial | <1% | [6] |

Note: Positive ΔE indicates the diaxial (aa) conformer is more stable.

Methodologies for Conformational Analysis

Determining the populations of the two conformers requires sophisticated analytical techniques and computational modeling.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for studying conformational equilibria in solution.[9] The key parameter is the vicinal proton-proton coupling constant (³JHH) between the hydrogens on C1 and C2, which is related to the dihedral angle between them by the Karplus equation.

-

In the diaxial conformer, these protons are anti-periplanar (Φ ≈ 180°), leading to a large coupling constant (typically 8-13 Hz).

-

In the diequatorial conformer, these protons are gauche (Φ ≈ 60°), resulting in a small coupling constant (typically 2-5 Hz).

Since the ring inversion is fast on the NMR timescale at room temperature, the observed coupling constant (Jobs) is a population-weighted average of the coupling constants for the pure diaxial (Jaa) and pure diequatorial (Jee) conformers.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution (~10-20 mg/mL) of this compound in the solvent of interest (e.g., CCl₄, CDCl₃, DMSO-d₆).

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure the coupling constants.

-

Spectral Analysis: Identify the multiplet corresponding to the protons at C1 and C2. This may require spectral simulation for accurate analysis due to the molecule's symmetry.[6]

-

Data Extraction: Carefully measure the observed coupling constant, Jobs.

-

Calculation of Equilibrium Constant:

-

Let Xaa be the mole fraction of the diaxial conformer and Xee be the mole fraction of the diequatorial conformer (Xaa + Xee = 1).

-

The observed coupling is given by: Jobs = XaaJaa + XeeJee.

-

Rearranging gives the mole fraction: Xaa = (Jobs - Jee) / (Jaa - Jee).

-

Note: The values for Jaa and Jee must be estimated from model compounds or low-temperature NMR studies where the equilibrium is frozen.

-

-

Free Energy Calculation: The Gibbs free energy difference between the conformers can be calculated using the equation: ΔG = -RT ln(Keq), where Keq = Xee / Xaa.

Computational Workflow: DFT Calculations

Computational chemistry provides invaluable insight into the intrinsic stabilities of the conformers and helps rationalize experimental findings.[10]

Workflow for Conformational Energy Calculation:

Caption: A typical DFT workflow for analyzing conformational isomers.

-

Structure Generation: Build initial 3D models of both the diaxial and diequatorial conformers.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-311+G(d,p)).[8]

-

Frequency Analysis: Conduct a frequency calculation at the same level of theory to verify that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) corrections.

-

Energy Comparison: Compare the ZPVE-corrected electronic energies of the two conformers to determine their relative stability in the gas phase.

-

(Optional) Solvation Modeling: To simulate solvent effects, perform a single-point energy calculation on the gas-phase optimized geometries using a continuum solvation model like the Polarizable Continuum Model (PCM).[6]

-

(Optional) Orbital Analysis: To investigate the electronic stabilization, perform a Natural Bond Orbital (NBO) analysis on the optimized structures to quantify the energy of the σC-H → σ*C-Cl hyperconjugative interactions.[6]

Conclusion and Implications

The conformational analysis of this compound is a powerful case study for researchers and drug developers. It underscores that a nuanced understanding of molecular structure requires looking beyond simple steric models. The stability of a given conformer is a net result of competing forces, where subtle stereoelectronic effects like hyperconjugation and dipole interactions can override classical steric hindrance.

For professionals in drug development, this molecule serves as a critical reminder:

-

Conformational control is key: The three-dimensional shape of a molecule dictates its ability to bind to a biological target.

-

The local environment matters: The preference for a specific conformer can change dramatically between the non-polar interior of a lipid bilayer and the polar environment of the aqueous cytosol or a protein's binding pocket.

-

Computational models are essential: Modern computational tools are indispensable for predicting and rationalizing the conformational behavior that underpins biological activity.

By thoroughly understanding the principles demonstrated by this compound, scientists can make more informed decisions in the design and optimization of molecules with desired therapeutic properties.

References

-

Jan, M. (2022). trans-1,2-Dimethylcyclohexane. Chemistry Stack Exchange. [Link]

-

University of Calgary. (n.d.). trans-1,2-Dimethylcyclohexane. [Link]

-

The Organic Chemistry Tutor. (2022). Conformation: Trans-1,2 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. [Link]

-

The Organic Chemistry Tutor. (2020). How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. YouTube. [Link]

-

Rittner, R., et al. (n.d.). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. PubMed. [Link]

-

orthocresol. (2013). Solvation effect on cyclohexane. Chemistry Stack Exchange. [Link]

-

Richardson, A. D., et al. (2006). Molecular structures and compositions of this compound and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation. The Journal of Physical Chemistry A, 110(5), 2053-9. [Link]

-

LibreTexts. (2024). 4.8 Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substituted Cyclohexane Conformations. [Link]

-

Zhang, Y., et al. (2019). The Conformational Preferences of Polychlorocyclohexanes. Inorganics, 7(11), 129. [Link]

-

LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

Wiberg, K. B. (1999). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry, 65(13), 3910-9. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

orchid. (2017). Enantiomers of 1,2-dichlorocyclohexane. Chemistry Stack Exchange. [Link]

-

La-Garde, D., et al. (n.d.). Application of carbon-13 nuclear magnetic resonance spectrometry to the study of isomer and conformer ratios of dichlorocyclohex. [Link]

-

Tormena, C. F., et al. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

Wikipedia. (n.d.). Anomeric effect. [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

Sources

- 1. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anomeric effect - Wikipedia [en.wikipedia.org]

- 8. Molecular structures and compositions of this compound and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. auremn.org.br [auremn.org.br]

- 10. pubs.rsc.org [pubs.rsc.org]

diaxial vs diequatorial conformers of trans-1,2-Dichlorocyclohexane

An In-depth Technical Guide to the Conformational Analysis of trans-1,2-Dichlorocyclohexane: A Dance of Steric and Electronic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of the conformational isomerism in this compound, with a particular focus on the equilibrium between its diaxial and diequatorial forms. Challenging the foundational principle that bulky substituents on a cyclohexane ring invariably favor the equatorial position to mitigate steric strain, this compound emerges as a compelling exception. In non-polar environments, its diaxial conformer exhibits comparable or even superior stability to its diequatorial counterpart. This guide meticulously dissects the intricate balance of steric and electronic forces governing this anomalous conformational preference. It serves as an essential resource for researchers, offering a deep dive into the principles of conformational analysis, a detailed exploration of the operative intramolecular interactions, and a robust experimental protocol for quantifying the thermodynamic parameters of this equilibrium using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.

Foundational Principles: The Conformational Landscape of Cyclohexane

The chair conformation represents the energetic minimum for the cyclohexane ring, a consequence of its ability to simultaneously minimize angle and torsional strain[1]. Substituents on this chair framework can adopt one of two orientations: axial, which are perpendicular to the ring's general plane, or equatorial, which lie within it. A dynamic equilibrium, known as ring flipping, facilitates the interconversion between these positions.

For monosubstituted cyclohexanes, there is a distinct energetic preference for the substituent to occupy the equatorial position. This preference is a direct consequence of avoiding destabilizing 1,3-diaxial interactions—repulsive van der Waals forces between an axial substituent and the two axial hydrogens on the same face of the ring[1][2]. The magnitude of this preference is encapsulated in the substituent's "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers[3].

The Enigma of this compound: A Steric and Electronic Tug-of-War

In trans-1,2-disubstituted cyclohexanes, the substituents reside on opposite faces of the ring, giving rise to two principal chair conformers: a diequatorial (e,e) and a diaxial (a,a) form[4].

From a purely steric standpoint, the diequatorial conformer is anticipated to be substantially more stable. The diaxial conformer is subject to two primary forms of steric strain:

-

1,3-Diaxial Interactions: Each axial chlorine atom experiences steric repulsion from two axial hydrogen atoms.

-

Gauche Interaction: The diequatorial conformer is not without its own steric penalties. The two chlorine atoms are in a gauche arrangement, which introduces a degree of steric strain[5][6][7]. However, this is generally considered less destabilizing than the cumulative 1,3-diaxial interactions in the diaxial form.

The unexpected stability of the diaxial conformer of this compound is a consequence of favorable electronic interactions that effectively counteract these steric repulsions.

The Destabilizing Steric Factors

-

1,3-Diaxial Interactions: The steric clash between an axial chlorine and the axial hydrogens at the C3 and C5 positions is a primary source of destabilization in the diaxial conformer[1][2]. The energetic cost of a single Cl-H 1,3-diaxial interaction is approximately 1.0 kJ/mol[8].

-

Gauche Interaction: In the diequatorial conformer, the dihedral angle between the two C-Cl bonds is approximately 60°, resulting in a gauche interaction that contributes to its steric strain[5][6][7].

The Stabilizing Electronic Factors

The anomalous stability of the diaxial conformer is principally attributed to two electronic phenomena:

-

Dipole-Dipole Interactions: In the diequatorial conformer, the individual C-Cl bond dipoles are oriented at an angle of about 60°, leading to a significant net molecular dipole moment and a repulsive interaction between the partial negative charges on the chlorine atoms[9]. Conversely, in the diaxial conformer, these bond dipoles are nearly anti-parallel, resulting in a substantial cancellation of their moments and a more favorable electrostatic arrangement.

-

Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital into an adjacent empty or partially filled antibonding orbital. In the diaxial conformer of this compound, a particularly effective hyperconjugative interaction occurs between the axial C-H bonding orbitals (σC-H) and the adjacent anti-periplanar C-Cl antibonding orbitals (σ*C-Cl). This electron delocalization lends significant stability to the diaxial arrangement[10].

The Role of the Medium: Solvent Effects on Conformational Equilibrium

The conformational equilibrium of this compound is exquisitely sensitive to the polarity of the surrounding medium[10]. In the gas phase and in non-polar solvents, the diaxial conformer is favored, as the stabilizing electronic effects and the minimization of intramolecular dipole-dipole repulsions are paramount[10]. As the solvent polarity increases, the diequatorial conformer gains stability. This is because the more polar diequatorial conformer can engage in more stabilizing dipole-dipole interactions with the polar solvent molecules, which progressively overcomes the intramolecular repulsive forces[10].

Quantitative Analysis: A Synopsis of Energetic Contributions

The following table provides a qualitative summary of the key energetic factors influencing the stability of the diaxial and diequatorial conformers of this compound.

| Interaction Type | Diaxial Conformer | Diequatorial Conformer |

| Steric Interactions | ||

| 1,3-Diaxial (Cl-H) | Present (Destabilizing) | Absent |

| Gauche (Cl-Cl) | Absent | Present (Destabilizing) |

| Electronic Interactions | ||

| Dipole-Dipole (Cl-Cl) | Minimized (Stabilizing) | Repulsive (Destabilizing) |

| Hyperconjugation (σC-H -> σ*C-Cl) | Present (Stabilizing) | Absent |

Experimental Protocol: Elucidating Conformational Equilibrium with Variable Temperature NMR Spectroscopy

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the quantitative determination of the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) governing a conformational equilibrium. The following is a detailed protocol for the analysis of this compound.

Sample Preparation

-

Accurately prepare a solution of this compound in the desired deuterated solvent (e.g., CDCl₃ for a non-polar environment, acetone-d₆ for a polar medium).

-

Transfer the solution to a high-quality, thin-walled NMR tube.

-

To remove dissolved paramagnetic oxygen, which can broaden NMR signals and affect relaxation times, degas the sample using a minimum of three freeze-pump-thaw cycles.

-

Seal the NMR tube under vacuum or an inert atmosphere (e.g., nitrogen or argon).

NMR Data Acquisition

-

Acquire a series of ¹H NMR spectra over a broad temperature range. This should span from a low temperature where the conformational exchange is slow on the NMR timescale (yielding separate, well-resolved signals for each conformer) to a high temperature where the exchange is rapid (resulting in population-averaged signals).

-

At each temperature setpoint, allow sufficient time for thermal equilibration before initiating data acquisition.

-

Precisely record the temperature for each acquired spectrum.

Data Analysis

-

Low-Temperature Regime (Slow Exchange):

-

Identify and assign the resonances corresponding to the diaxial and diequatorial conformers.

-

Carefully integrate the well-resolved signals for each conformer to ascertain their relative populations.

-

Calculate the equilibrium constant (Keq) at each temperature: Keq = [diequatorial] / [diaxial]

-

-

Coalescence Temperature (Intermediate Exchange):

-

The temperature at which two exchanging signals merge into a single broad resonance is the coalescence temperature (Tc). This parameter can be used to determine the rate constant for the conformational exchange at that specific temperature.

-

-

High-Temperature Regime (Fast Exchange):

-

The observed chemical shifts and coupling constants represent the population-weighted averages of the intrinsic values for the individual conformers.

-

-

Thermodynamic Parameter Calculation:

-

Calculate the Gibbs free energy difference (ΔG°) at each temperature (T) from the corresponding equilibrium constant (Keq) using the equation: ΔG° = -RT ln(Keq) where R is the ideal gas constant.

-

Construct a van 't Hoff plot of ln(Keq) versus 1/T. The resulting linear plot will have a slope of -ΔH°/R and a y-intercept of ΔS°/R. This enables the determination of the enthalpy (ΔH°) and entropy (ΔS°) differences between the two conformers.

-

Visualizing the Core Concepts

The following diagrams provide a visual representation of the conformational dynamics and the key intramolecular interactions that govern the behavior of this compound.

Conformational Equilibrium of this compound

Caption: The dynamic ring-flip equilibrium between the diequatorial and diaxial conformers of this compound.

Key Intramolecular Interactions

Caption: A summary of the key stabilizing and destabilizing interactions in the diaxial and diequatorial conformers of this compound.

Conclusion

The conformational analysis of this compound provides a compelling illustration of the principle that molecular stability is governed by a nuanced interplay of steric and electronic effects. While steric hindrance is a powerful determinant of conformational preference, this molecule underscores the indispensable role of electronic factors, such as dipole-dipole interactions and hyperconjugation. The profound influence of the solvent on the conformational equilibrium further highlights the necessity of a holistic approach to molecular design and analysis. The experimental and computational methodologies detailed in this guide equip researchers with the tools to probe and rationalize the conformational behavior of even the most complex molecular architectures.

References

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 4.9: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.

-

Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]

-

Master Organic Chemistry. (2020, May 29). Newman Projection of Butane (and Gauche Conformation). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substituted Cyclohexane Conformations. Retrieved from [Link]

-

PubChem. (n.d.). Chlorine. Retrieved from [Link]

-

Purdue University. (n.d.). Chapter 3. Retrieved from [Link]

- Rittner, R., & Tormena, C. F. (2005). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Magnetic Resonance in Chemistry, 43(10), 829-834.

-

Royal Society of Chemistry. (n.d.). Chlorine - Element information, properties and uses. Periodic Table. Retrieved from [Link]

-

Sci-Hub. (n.d.). Conformational Changes of this compound Adsorbed in Zeolites Studied by FT-Raman Spectroscopy and Molecular QM/MM Simulations. Retrieved from [Link]

-

ScienceDirect. (n.d.). The Dipole Moments and Structures of cis- and trans-1,2-Dichlorocyclohexane1,2. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

-

University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

-

Wikipedia. (n.d.). Gauche effect. Retrieved from [Link]

-

YouTube. (2020, April 8). 003 Cyclohexanes constitutional geometric and conformational isomers [Video]. Dr. Bob. Retrieved from [Link]

-

YouTube. (2022, October 27). Conformation: Trans-1,2 Disubstitution, Energy of the two Chair Cyclohexanes [Video]. Retrieved from [Link]

-

YouTube. (2023, April 10). Variable Temperature NMR [Video]. Retrieved from [Link]

-

Chegg. (n.d.). Draw this compound in chair conformation, and explain why both groups must be axial or both equatorial. Retrieved from [Link]

-

Gauth. (n.d.). A table providing the energy values of 1,3 - diaxial interactions of a variety of substit [Chemistry]. Retrieved from [Link]

-

Brainly. (2025, October 8). [FREE] One of the chair conformations of cis-1-chloro-3-methylcyclohexane is more stable than the other by 15.5. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solved: A table providing the energy values of 1,3 - diaxial interactions of a variety of substit [Chemistry] [gauthmath.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

chair conformation of trans-1,2-Dichlorocyclohexane

An In-depth Technical Guide on the Chair Conformation of trans-1,2-Dichlorocyclohexane

Executive Summary

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. While the principle that bulky substituents prefer the equatorial position is a reliable heuristic, the case of this compound presents a more intricate scenario. This guide provides a detailed examination of the dynamic equilibrium between the diequatorial (e,e) and diaxial (a,a) chair conformations of this molecule. It moves beyond simplistic steric arguments to dissect the competing energetic factors at play, including 1,3-diaxial interactions, gauche butane strain, dipole-dipole interactions, and stabilizing hyperconjugative effects analogous to the anomeric effect. We will demonstrate that the conformational preference is not absolute but is the result of a subtle energetic balance that can be influenced by the surrounding medium. This analysis serves as a critical case study for researchers and drug development professionals who must frequently evaluate and predict the three-dimensional structure of cyclic molecules.

Foundational Principles: The Cyclohexane Chair

The six-membered cyclohexane ring is not a planar hexagon. To achieve tetrahedral bond angles (≈109.5°) and minimize both angle and torsional strain, it adopts a puckered, three-dimensional structure. The lowest energy and most stable of these is the chair conformation .[1] In this conformation, the twelve hydrogen atoms (or substituents) are divided into two distinct sets:

-

Axial (a): Six positions are oriented perpendicular to the approximate plane of the ring, three pointing "up" and three pointing "down," alternating on adjacent carbons.

-

Equatorial (e): The other six positions are oriented around the "equator" of the ring.

A crucial dynamic feature of the cyclohexane ring is its ability to undergo a "ring flip" or "chair-chair interconversion." During this process, all axial positions become equatorial, and all equatorial positions become axial.[2] For an unsubstituted cyclohexane, the two chair forms are identical and degenerate in energy. However, for substituted cyclohexanes, the two resulting conformers are often energetically distinct.

The Conformational Equilibrium of this compound

For a trans-1,2-disubstituted cyclohexane, the stereochemical relationship dictates that one substituent is on the "up" face of the ring while the other is on the "down" face. This arrangement leads to two possible chair conformations that are interconvertible through a ring flip:

-

Diequatorial (e,e) Conformer: Both chlorine atoms occupy equatorial positions.[3]

-

Diaxial (a,a) Conformer: Both chlorine atoms occupy axial positions.[3]

The molecule exists as a dynamic equilibrium between these two forms. The relative population of each conformer is determined by its Gibbs free energy; the lower-energy, more stable conformer will dominate the equilibrium.[4]

Dissecting the Energetic Contributions

The relative stability of the (e,e) and (a,a) conformers is governed by a delicate interplay of destabilizing steric forces and potentially stabilizing electronic interactions.

Steric Factors: 1,3-Diaxial Interactions

The most significant destabilizing factor for axial substituents is steric hindrance with other axial groups on the same face of the ring.[5] These repulsions, known as 1,3-diaxial interactions , occur between the substituent at C1 and the axial hydrogens at C3 and C5.[6][7]

-

In the (a,a) conformer: Each axial chlorine atom is pushed into the space occupied by the two axial hydrogens on the same side of the ring.[8] This creates van der Waals strain, raising the energy of this conformation.[6]

-

In the (e,e) conformer: The equatorial chlorine atoms point away from the core of the ring, thereby avoiding these harsh steric clashes.[9]

The energetic penalty for placing a substituent in an axial position is quantified by its "A-value," defined as the free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane.[4][10] While the A-value for chlorine is modest compared to bulkier groups like methyl, the presence of two axial chlorines in the (a,a) conformer results in four Cl-H 1,3-diaxial interactions, a significant source of instability.

Torsional Strain: Gauche Interactions

When viewing the C1-C2 bond, the relative orientation of the two chlorine atoms introduces another element of strain:

-

In the (e,e) conformer: The two C-Cl bonds are in a gauche orientation (dihedral angle of ~60°). This is analogous to the gauche interaction in butane and introduces a moderate amount of torsional strain.[7][11]

-

In the (a,a) conformer: The two C-Cl bonds are anti-periplanar (dihedral angle of ~180°), which is the most stable torsional arrangement, thus avoiding this specific gauche interaction.

Electronic Factors: Beyond Simple Sterics

For heteroatomic substituents like chlorine, electronic effects can play a crucial and sometimes counterintuitive role.

The carbon-chlorine bond is highly polarized, creating a significant bond dipole moment. The interaction between these two dipoles affects the relative energy of the conformers.

-

In the (e,e) conformer: The two C-Cl dipoles are oriented at approximately 60° to each other, resulting in a net molecular dipole and some degree of electrostatic repulsion.

-

In the (a,a) conformer: The two C-Cl dipoles are nearly anti-parallel, leading to a significant cancellation of their moments. This anti-parallel arrangement is often electrostatically favorable, providing a source of stabilization for the diaxial form.

The anomeric effect describes the tendency for an electronegative substituent adjacent to a heteroatom in a cyclohexane ring to favor the axial position, contrary to steric predictions.[12] A generalized version of this effect can be invoked for trans-1,2-dihalocyclohexanes.[13] This stabilization arises from a hyperconjugative interaction where a lone pair (n) from one chlorine atom donates electron density into the antibonding orbital (σ) of the adjacent C-Cl bond. This n → σ overlap is maximized when the orbitals are anti-periplanar, a condition perfectly met in the diaxial (a,a) conformer .[14][15] This electronic stabilization directly counteracts the steric destabilization.

The Equilibrium Position: A Quantitative Perspective

For this compound, the destabilizing steric forces of the (a,a) conformer are greater than the stabilizing electronic effects. Consequently, the diequatorial (e,e) conformer is more stable and dominates the equilibrium mixture .[8][9] However, the energy difference is smaller than for substituents like methyl, where electronic effects are negligible.[11][16]

| Conformer | Key Stabilizing Factors | Key Destabilizing Factors |

| Diequatorial (e,e) | Avoidance of 1,3-diaxial interactions | Gauche interaction between Cl atoms; Repulsive dipole-dipole interactions |

| Diaxial (a,a) | Anti-periplanar C-Cl bonds (no gauche); Favorable dipole-dipole alignment; Hyperconjugation (n → σ*) | Four severe 1,3-diaxial interactions (Cl↔H) |

Table 1: Summary of Energetic Contributions to Conformational Stability.

The Influence of the Solvent

The polarity of the solvent can modulate the conformational equilibrium.[14] The diequatorial conformer has a larger net molecular dipole moment than the more symmetric diaxial conformer. Polar solvents will preferentially solvate and stabilize the more polar (e,e) species, thereby shifting the equilibrium further towards the diequatorial side. Conversely, in the gas phase or in nonpolar solvents, the energy gap between the two conformers narrows, and the population of the diaxial conformer increases.[14]

Methodologies for Conformational Analysis

The quantitative study of this equilibrium relies on a combination of experimental spectroscopy and computational modeling.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the preeminent experimental technique for studying conformational dynamics.

Step-by-Step Methodology for Equilibrium Constant Determination:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ for standard analysis, or a solvent like acetone-d₆ for low-temperature work).

-

Room Temperature Spectrum: Acquire a high-resolution ¹H NMR spectrum at ambient temperature (e.g., 298 K). Due to the rapid ring flip, the observed chemical shifts and coupling constants will be a population-weighted average of the (e,e) and (a,a) conformers.

-

Low-Temperature Analysis (Cryo-NMR):

-

Place the NMR tube in the spectrometer probe and cool the sample incrementally (e.g., in 10 K steps) to a temperature where the ring-flip is slow on the NMR timescale (typically below -60 °C).

-

At this "coalescence temperature," the single averaged peaks will broaden and then resolve into two distinct sets of signals, one for the (e,e) conformer and one for the (a,a) conformer.

-

-

Data Analysis:

-

Integrate the well-resolved signals corresponding to each conformer. The ratio of the integrals directly gives the equilibrium constant, K_eq = [(e,e)] / [(a,a)].

-

Using the equation ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin, the free energy difference between the conformers can be calculated.[7]

-

The coupling constants (³J_HH) of the methine protons (H-C-Cl) in the frozen-out spectra provide definitive proof of conformation. The (a,a) conformer will show a large axial-axial coupling (~10-13 Hz), while the (e,e) conformer will show small equatorial-axial and equatorial-equatorial couplings (~2-5 Hz).

-

Computational Workflow: Quantum Mechanical Calculations

Computational chemistry provides invaluable insight into the energies and geometries of the conformers.[14][17]

Step-by-Step Methodology for Energy Calculation:

-

Structure Building: Construct 3D models of both the (e,e) and (a,a) chair conformations of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a reliable quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-311+G(d,p)) is a common and robust choice.[14]

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: The output will provide the total electronic energy of each conformer. The relative energy difference (ΔE) is calculated by subtracting the energy of the more stable conformer from the less stable one. For a more accurate comparison to experimental ΔG°, thermal corrections to Gibbs free energy from the frequency calculation should be included.

-

Solvent Modeling (Optional): To investigate solvent effects, the calculations can be repeated using an implicit solvent model, such as the Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effect of a solvent.[14]

Conclusion: A Synthesized View for the Practitioner

The conformational analysis of this compound serves as a powerful reminder that stereochemical outcomes are dictated by a summation of multiple, often competing, energetic factors. For scientists in fields such as medicinal chemistry and materials science, a nuanced understanding is critical. While the diequatorial conformer is generally favored, the accessibility of the diaxial state, particularly in less polar environments, can have significant consequences for a molecule's shape, polarity, and ability to engage in intermolecular interactions. The methodologies outlined herein, combining empirical NMR data with the predictive power of computational chemistry, provide a robust framework for validating the structural hypotheses that underpin modern molecular design.

References

- Vertex AI Search. (2022). Conformation: Trans-1,2 Disubstitution, Energy of the two Chair Cyclohexanes.

- Michigan State University Department of Chemistry. Substituted Cyclohexane Conformations.

- Chemistry LibreTexts. (2020). 2.

- Buin, A., et al. (2012). Conformational Changes of this compound Adsorbed in Zeolites Studied by FT-Raman Spectroscopy and Molecular QM/MM Simulations. The Journal of Physical Chemistry C.

- Chegg.

- Chegg. Solved Draw Organic Chemistry trans 1,2 dichlorocyclohexane.

- OpenStax. (n.d.). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2022). 4.

- Dr. Bob. (2020).

- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.

- Wiberg, K. B., & Murcko, M. A. (1999). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry.

- Master Organic Chemistry. (2014).

- Chemistry LibreTexts. (2024). 4.

- Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes.

- Wikipedia. Anomeric effect.

- ChemicalBook. This compound(822-86-6) 1H NMR spectrum.

- Wikipedia. Chlorine.

- Master Organic Chemistry. (2014). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?

- SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts.

- Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes.

- University of Calgary. Ch25: Anomeric effect.

- Royal Society of Chemistry.

- PubChem. 1,2-Dichlorocyclohexane, trans- | C6H10Cl2 | CID 2723623.

- PubChem. Chlorine | Cl2 | CID 24526.

- Francl, M. M. (2018).

- Chegg.

- UCLA Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Anomeric effect.

- The Chlorine Institute. Chemical Properties.

- Guidechem. This compound 822-86-6.

- ResearchGate. (n.d.). Fig. S1 The 1 H NMR spectrum (d 6 -DMSO, δ/ppm) of....

- Britannica. (2026). Chlorine | Uses, Properties, & Facts.

- ResearchGate. (2025). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.

Sources

- 1. Solved Draw Organic Chemistry trans 1,2 dichlorocyclohexane | Chegg.com [chegg.com]

- 2. youtube.com [youtube.com]

- 3. homework.study.com [homework.study.com]

- 4. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]

- 9. homework.study.com [homework.study.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Illustrated Glossary of Organic Chemistry - Anomeric effect [chem.ucla.edu]

- 13. Anomeric effect - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to the Stereoselective Synthesis of trans-1,2-Dichlorocyclohexane from Cyclohexene